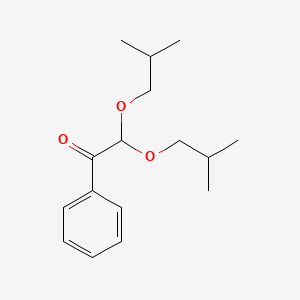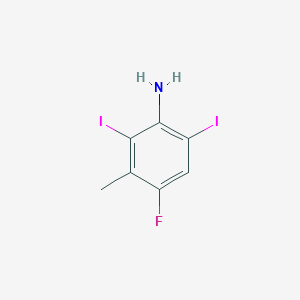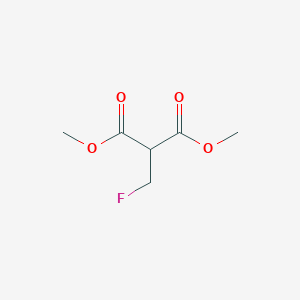
Dimethyl (fluoromethyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (fluoromethyl)propanedioate is an organic compound with the molecular formula C6H9FO4 It is a derivative of propanedioic acid, where two methoxy groups and one fluoromethyl group are attached to the central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (fluoromethyl)propanedioate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion of dimethyl propanedioate can be generated using a strong base such as sodium ethoxide in ethanol. This enolate ion can then react with a fluoromethyl halide (e.g., fluoromethyl iodide) to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (fluoromethyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound yields fluoromethylmalonic acid.
Aplicaciones Científicas De Investigación
Dimethyl (fluoromethyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism by which dimethyl (fluoromethyl)propanedioate exerts its effects involves its interaction with various molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A closely related compound where the fluoromethyl group is replaced by a hydrogen atom.
Diethyl propanedioate: Similar structure but with ethyl groups instead of methyl groups.
Methyl fluoromalonate: Another fluorinated derivative with a similar structure.
Uniqueness
Dimethyl (fluoromethyl)propanedioate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. This fluorine atom can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts .
Propiedades
Número CAS |
83049-85-8 |
|---|---|
Fórmula molecular |
C6H9FO4 |
Peso molecular |
164.13 g/mol |
Nombre IUPAC |
dimethyl 2-(fluoromethyl)propanedioate |
InChI |
InChI=1S/C6H9FO4/c1-10-5(8)4(3-7)6(9)11-2/h4H,3H2,1-2H3 |
Clave InChI |
QPBVIASOCZLEGZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CF)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


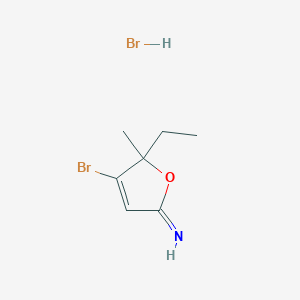
![(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14411037.png)
![Diethyl [(4-methoxyanilino)methyl]phosphonate](/img/structure/B14411043.png)
![2-Methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14411046.png)
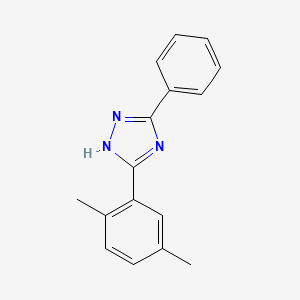
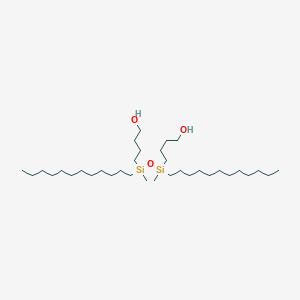
![[(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate](/img/structure/B14411063.png)
![11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14411074.png)
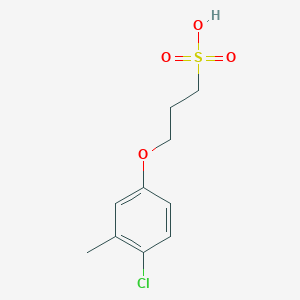
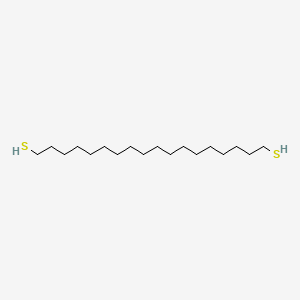
![1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid](/img/structure/B14411114.png)
